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Compound of Interest

Compound Name: SPQ

Cat. No.: B1682179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) is a water-soluble, membrane-impermeant

fluorescent dye widely utilized for measuring intracellular chloride concentration ([Cl⁻]ᵢ). Its

fluorescence is dynamically quenched by chloride ions through a collisional mechanism,

leading to a decrease in fluorescence intensity that is proportional to the intracellular chloride

concentration. This property makes SPQ a valuable tool for studying chloride homeostasis, ion

channel activity, and cellular responses to various stimuli. This document provides detailed

protocols for loading SPQ into both suspension and adherent cells, intracellular calibration, and

troubleshooting common issues.

Properties of SPQ Dye
The essential properties of SPQ dye are summarized in the table below, providing key

quantitative data for experimental setup and data analysis.
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Property Value Reference(s)

Full Chemical Name
6-methoxy-N-(3-

sulfopropyl)quinolinium
[1][2]

Molecular Weight 281.3 g/mol [1]

Excitation Maximum (λex) ~344-350 nm [1][2]

Emission Maximum (λem) ~443-445 nm [1][2]

Cell Permeability Membrane impermeant [1]

Solubility Soluble in water and DMSO [1]

Mechanism of Cl⁻ Sensing
Collisional quenching of

fluorescence
[1][2]

Stern-Volmer Constant (KSV)

in cells

~12-16 M⁻¹ (cell type

dependent)
[3][4]

Experimental Protocols
Protocol 1: Loading SPQ into Suspension Cells via
Hypotonic Shock
This protocol is optimized for loading SPQ into cells grown in suspension, such as

lymphocytes.

Materials:

Suspension cells (e.g., porcine lymphocytes)

Complete culture medium

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Hypotonic Buffer (see recipe below)

SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
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Probenecid (optional, for inhibiting dye efflux)

37°C incubator with 5% CO₂

Centrifuge

Hemocytometer or automated cell counter

Hypotonic Buffer Recipe:

Component Final Concentration

HEPES 10 mM

KCl 10 mM

MgCl₂ 1.5 mM

pH adjusted to 7.4 with NaOH

Procedure:

Cell Preparation: Harvest suspension cells by centrifugation at 300 x g for 5 minutes. Wash

the cell pellet once with PBS and resuspend in complete culture medium to a concentration

of 1 x 10⁶ cells/mL.

SPQ Loading Solution: Prepare a 10 mM SPQ stock solution in water. Immediately before

use, dilute the SPQ stock solution into the Hypotonic Buffer to a final concentration of 5 mM.

Hypotonic Shock: Centrifuge the cell suspension (1 x 10⁶ cells) at 300 x g for 5 minutes and

discard the supernatant. Resuspend the cell pellet in 1 mL of the 5 mM SPQ-containing

Hypotonic Buffer.

Incubation: Incubate the cells in the hypotonic solution for 15 minutes at 37°C.[4]

Restoration of Isotonicity: After incubation, add an equal volume of 2X isotonic buffer (e.g.,

2X PBS) to the cell suspension to restore normal osmotic pressure.
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Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and gently

resuspend the cell pellet in pre-warmed, serum-free medium. Repeat the wash step to

remove extracellular SPQ.

Dye Efflux Inhibition (Optional): To reduce the leakage of SPQ from the cells, the loading and

subsequent experimental buffers can be supplemented with 1-2.5 mM probenecid.[1]

Analysis: The SPQ-loaded cells are now ready for fluorescence measurements.

Protocol 2: Loading SPQ into Adherent Cells via
Hypotonic Shock
This protocol is adapted for loading SPQ into adherent cell lines cultured in well plates or on

coverslips.

Materials:

Adherent cells grown to 70-80% confluency

Complete culture medium

Phosphate-Buffered Saline (PBS), with Ca²⁺/Mg²⁺

Hypotonic Buffer (see recipe in Protocol 1)

SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)

Probenecid (optional)

37°C incubator with 5% CO₂

Procedure:

Cell Preparation: Grow adherent cells on a suitable culture vessel (e.g., 96-well plate,

chambered cover glass). Before loading, aspirate the culture medium and wash the cells

once with PBS.
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SPQ Loading Solution: Prepare a 10-20 mM SPQ solution in Hypotonic Buffer. The optimal

concentration may vary between cell types.

Hypotonic Shock and Loading: Aspirate the PBS and add the SPQ-containing Hypotonic

Buffer to the cells. Ensure the entire cell monolayer is covered.

Incubation: Incubate the cells for 5-10 minutes at 37°C. The optimal incubation time should

be determined empirically for each cell line to maximize loading while minimizing cell death.

Restoration of Isotonicity: Aspirate the hypotonic solution and immediately add pre-warmed

complete culture medium to the cells.

Washing: After a brief recovery period (5-10 minutes), wash the cells twice with pre-warmed,

serum-free medium to remove extracellular SPQ.

Dye Efflux Inhibition (Optional): Include 1-2.5 mM probenecid in the post-loading medium to

inhibit SPQ efflux.[1]

Analysis: The cells are now ready for fluorescence imaging or measurement.

Protocol 3: Intracellular Chloride Calibration
To accurately determine [Cl⁻]ᵢ from SPQ fluorescence, an intracellular calibration is essential.

This is achieved by equilibrating the intracellular and extracellular [Cl⁻] using ionophores.

Materials:

SPQ-loaded cells

High K⁺ Calibration Buffers (see recipe below)

Nigericin (K⁺/H⁺ ionophore)

Tributyltin (Cl⁻/OH⁻ antiporter)

High K⁺ Calibration Buffer Recipes:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Solutions_for_Poor_Dye_Loading_and_Retention_in_Cells.pdf
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a set of buffers with varying chloride concentrations, maintaining a constant ionic

strength by replacing KCl with K-gluconate.

[Cl⁻]
(mM)

KCl
(mM)

K-
Glucona
te (mM)

HEPES
(mM)

Glucose
(mM)

MgCl₂
(mM)

CaCl₂
(mM)

pH

0 0 140 10 10 1 1 7.4

20 20 120 10 10 1 1 7.4

40 40 100 10 10 1 1 7.4

60 60 80 10 10 1 1 7.4

80 80 60 10 10 1 1 7.4

100 100 40 10 10 1 1 7.4

120 120 20 10 10 1 1 7.4

140 140 0 10 10 1 1 7.4

Procedure:

Ionophore Treatment: After loading cells with SPQ, incubate them in the presence of 5-10

µM nigericin and 5-10 µM tributyltin for 10-15 minutes.[4] This will clamp the intracellular ion

concentrations to the extracellular levels.

Fluorescence Measurement: Sequentially perfuse the cells with the High K⁺ Calibration

Buffers, starting from the lowest to the highest chloride concentration. Record the steady-

state fluorescence intensity (F) at each [Cl⁻].

Determine F₀: Measure the fluorescence in the 0 mM Cl⁻ buffer (F₀). This represents the

unquenched fluorescence of intracellular SPQ.

Data Analysis: Plot F₀/F against the corresponding [Cl⁻]. The data should fit the Stern-

Volmer equation: F₀/F = 1 + Kₛᵥ[Cl⁻] where Kₛᵥ is the Stern-Volmer constant. The Kₛᵥ can be

determined from the slope of the linear regression of the plotted data.
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Calculate Unknown [Cl⁻]ᵢ: Once Kₛᵥ is determined for your specific cell type and

experimental conditions, you can calculate the unknown [Cl⁻]ᵢ in subsequent experiments

using the measured fluorescence (F) and the determined F₀ and Kₛᵥ.

Mandatory Visualizations

Cell Preparation SPQ Loading Recovery & Washing Analysis

Start with Suspension or Adherent Cells Wash with PBS Resuspend in Hypotonic Buffer + SPQ Incubate at 37°C Restore Isotonicity Wash with Medium Fluorescence Measurement

Click to download full resolution via product page

Caption: Experimental workflow for loading SPQ dye into cells.

SPQ

SPQ*

Excitation (344 nm) Fluorescence (443 nm)Quenching

Cl⁻

Click to download full resolution via product page

Caption: SPQ fluorescence quenching by chloride ions.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1682179?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/product/b1682179?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause(s) Suggested Solution(s)

Weak or No Fluorescence

Signal
- Inefficient dye loading.

- Optimize hypotonic shock

conditions (SPQ concentration,

incubation time).- Ensure

hypotonic buffer is correctly

prepared.- Check cell viability

after loading.

- Dye efflux from cells.

- Add an organic anion

transporter inhibitor like

probenecid (1-2.5 mM) to the

medium after loading.[1]-

Perform experiments shortly

after loading.

- Photobleaching.

- Minimize exposure of cells to

excitation light.- Use a neutral

density filter to reduce

excitation intensity.

High Background

Fluorescence

- Incomplete removal of

extracellular dye.

- Perform additional wash

steps after loading.- Use a

serum-free medium for

washing.

- Autofluorescence from cells

or medium.

- Measure the fluorescence of

unloaded cells to determine

the background.- Use phenol

red-free medium for imaging.

Poor Cell Viability - Excessive hypotonic stress.

- Reduce the incubation time in

hypotonic buffer.- Ensure a

rapid return to isotonic

conditions.

- Dye toxicity.
- Decrease the concentration

of SPQ in the loading buffer.

Inconsistent Results - Variable dye loading

efficiency.

- Ensure consistent cell density

and health.- Maintain precise
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timing for all steps of the

protocol.

- Fluctuation in intracellular pH.

- Note that SPQ fluorescence

can be pH-sensitive in some

buffers. Maintain a constant pH

in your experimental solutions.

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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